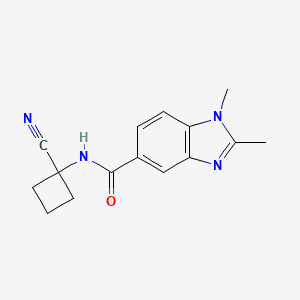

4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

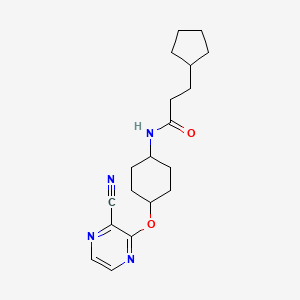

The compound "4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine" is a pyrimidin-4-amine derivative, which is a class of compounds known for their potential biological activities, including pesticidal, herbicidal, and antitumor properties. These compounds are characterized by the presence of a pyrimidine ring, a six-membered heterocyclic ring with two nitrogen atoms, which is often modified with various substituents to enhance or modify its biological activity.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives typically involves multiple steps, including nucleophilic substitution reactions, aza-Wittig reactions, and cyclization processes. For instance, the synthesis of related compounds has been achieved through reactions involving isocyanates, amines, or phenols, often in the presence of a base such as EtONa or K2CO3 . Another approach involves the use of starting materials like 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, followed by acylation and nucleophilic substitution . These methods confirm the versatility and adaptability of synthetic routes for creating a variety of pyrimidin-4-amine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is often confirmed using techniques such as 1H NMR, 13C NMR, HRMS, and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the substituents around the pyrimidine ring. For example, X-ray analysis has been used to confirm the structure of a related compound, revealing the presence of a thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative . Similarly, single-crystal X-ray diffraction has been employed to determine the structures of other pyrimidin-4-amine derivatives .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can undergo various chemical reactions, including further substitution reactions, which can be used to introduce additional functional groups or to modify existing ones. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the pyrimidine ring. For example, the presence of a trifluoromethyl group can significantly affect the electronic properties of the molecule and its reactivity in subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, thermal stability, and dielectric constants, are crucial for their potential applications. These properties can be tailored by modifying the substituents on the pyrimidine ring. For instance, the introduction of trifluoromethyl groups can enhance the solubility of the compounds in organic solvents and improve their thermal stability . The low dielectric constants of these compounds make them suitable for applications in the electronics industry, such as in the production of low-k dielectric materials .

科学的研究の応用

Synthesis of Trifluoromethylated Analogues : A study by Sukach et al. (2015) explores the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues using related compounds. These compounds exhibit an interesting C–F···C=O interaction, which might influence their structural and functional properties (Sukach et al., 2015).

Antitumor Activities : Nie Yao et al. (2014) synthesized 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives and investigated their antitumor activities. These compounds showed promising antitumor potential against specific cancer cells (Nie Yao et al., 2014).

Fluorinated Polyimides : Chung and Hsiao (2008) focused on synthesizing fluorinated polyimides from compounds with structural similarities, exhibiting properties like low moisture absorption and low dielectric constants, making them suitable for various industrial applications (Chung & Hsiao, 2008).

Quantum Chemical Characterization : Traoré et al. (2017) conducted a quantum chemistry study on hydrogen bonding sites in pyrimidine compounds derivatives, providing insights into their molecular interactions and potential applications in chemical synthesis (Traoré et al., 2017).

Organosoluble, Low-Colored Fluorinated Polyimides : Research by Chung, Tzu, and Hsiao (2006) elaborated on the synthesis of novel fluorinated polyimides, highlighting their solubility, thermal stability, and potential use in electronics due to their low dielectric constants (Chung, Tzu, & Hsiao, 2006).

特性

IUPAC Name |

4-(2-fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F4N3O2/c13-7-3-1-2-4-8(7)21-10-5-9(18-11(17)19-10)20-6-12(14,15)16/h1-5H,6H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWPMHPSAZFFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC(=NC(=C2)OCC(F)(F)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

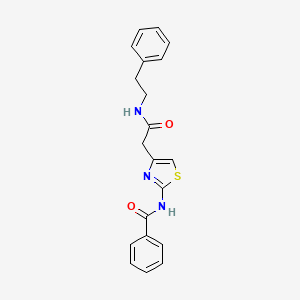

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)

![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)

![5-Azaspiro[3.5]nonan-2-amine;dihydrochloride](/img/structure/B3008837.png)

![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

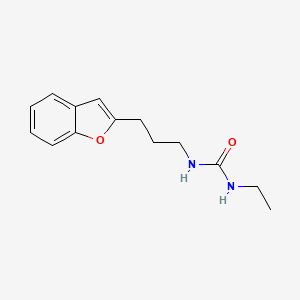

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)